

Rivanicline Oxalate: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

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Compound of Interest

Compound Name: *Rivanicline oxalate*

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Introduction

Rivanicline, also known by its developmental codes RJR-2403 and TC-2403, is a potent and selective partial agonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a particular affinity for the $\alpha 4\beta 2$ subtype.^[1] Its oxalate salt form is commonly used in research settings. This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of **Rivanicline oxalate**, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Properties and Structure

Rivanicline oxalate is the oxalate salt of (E)-N-Methyl-4-(3-pyridinyl)-3-butene-1-amine. The addition of oxalic acid improves the compound's stability and solubility for experimental use.

Structure:

- IUPAC Name: (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid^[2]^[3]
- Synonyms: RJR-2403 oxalate, (E)-Metanicotine oxalate^[4]
- Chemical Formula: $C_{12}H_{16}N_2O_4$ ^[3]^[4]

- Molecular Weight: 252.27 g/mol [3][4]

Physicochemical Properties:

A comprehensive summary of the physicochemical properties of **Rivanicline oxalate** is presented in Table 1. While specific experimental values for pKa and LogP of the oxalate salt are not readily available in the cited literature, computed properties for the base molecule are provided.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₄	[3][4]
Molecular Weight	252.27 g/mol	[3][4]
Appearance	Solid	[4]
Purity	Typically ≥98%	[4]
Hydrogen Bond Donors	3	[3]
Hydrogen Bond Acceptors	6	[3]
Rotatable Bond Count	5	[3]
Topological Polar Surface Area	99.5 Å ²	[3]
Solubility	Soluble in DMSO, PEG300, Tween-80, and Saline mixtures.	[5]

Biological Activity and Mechanism of Action

Rivanicline is a selective partial agonist at the $\alpha 4\beta 2$ neuronal nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that plays a crucial role in cognitive processes, reward, and neuroprotection.

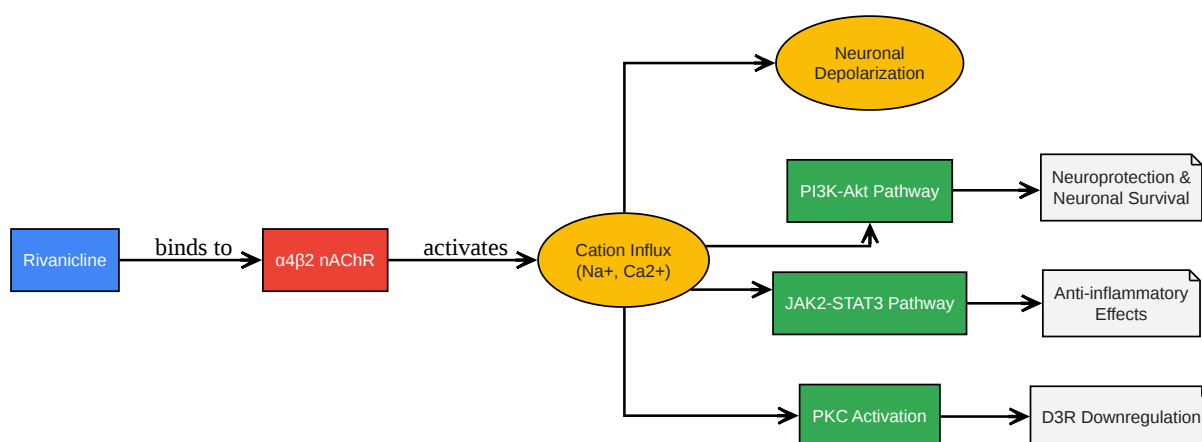
Receptor Binding and Affinity:

Rivanicline exhibits high affinity for the $\alpha 4\beta 2$ nAChR subtype. Quantitative data on its binding affinity and functional potency are summarized in Table 2.

Parameter	Value	Receptor Subtype	Source
Ki	26 nM	$\alpha 4\beta 2$ nAChR	[1]
EC ₅₀	732 nM	Rat Brain Cortex nAChRs	[1]
EC ₅₀	16 μ M	$\alpha 4\beta 2$ nAChR	[1]

Signaling Pathways:

Activation of the $\alpha 4\beta 2$ nAChR by Rivianicline initiates a cascade of intracellular signaling events. As a ligand-gated ion channel, its primary mechanism involves the influx of cations, leading to neuronal depolarization. Downstream of this initial event, several signaling pathways are implicated in the effects of $\alpha 4\beta 2$ nAChR activation.



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Figure 1: Rivianicline-activated $\alpha 4\beta 2$ nAChR signaling pathways.

Key downstream signaling pathways include:

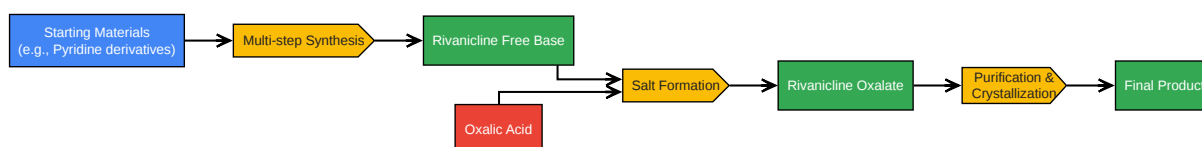
- PI3K-Akt Pathway: Activation of this pathway is associated with neuroprotective effects and the promotion of neuronal survival.[6]
- JAK2-STAT3 Pathway: This pathway is implicated in the anti-inflammatory effects mediated by $\alpha 4\beta 2$ nAChR activation.[7][8]
- Protein Kinase C (PKC) Activation: Stimulation of $\alpha 4\beta 2$ nAChRs can lead to PKC activation, which in turn can downregulate D3 dopamine receptors, suggesting a mechanism for modulating dopaminergic signaling.[9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following sections outline typical protocols for the synthesis, receptor binding assays, and behavioral analysis of **Rivanicline oxalate**.

Synthesis of **Rivanicline Oxalate**:

While a specific, detailed, step-by-step synthesis protocol for **Rivanicline oxalate** is not available in the provided search results, a general synthetic approach can be inferred from patents related to similar compounds like varenicline oxalate. The synthesis would likely involve the formation of the Rivanicline free base followed by salt formation with oxalic acid.

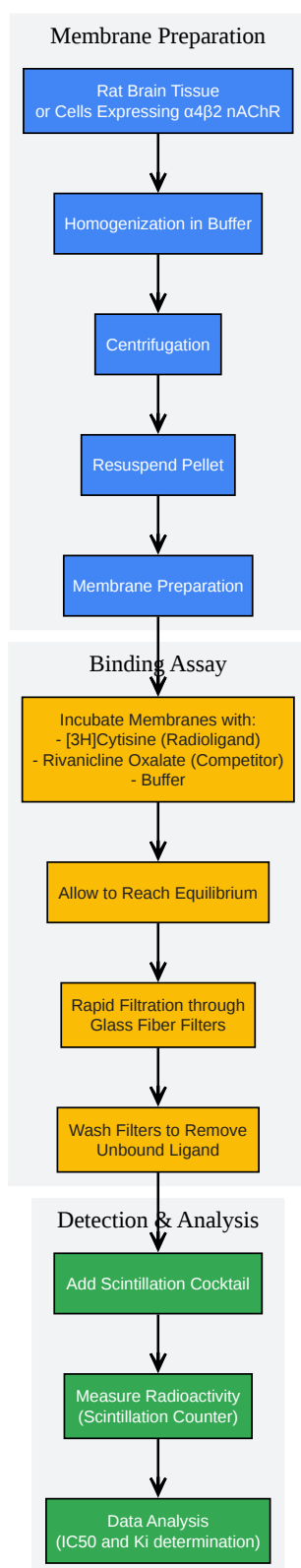


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Figure 2: General workflow for the synthesis of **Rivanicline Oxalate**.

Radioligand Binding Assay for $\alpha 4\beta 2$ nAChR:

This protocol describes a competitive binding assay to determine the affinity of **Rivanicline oxalate** for the $\alpha 4\beta 2$ nAChR using a radiolabeled ligand such as [^3H]cytisine.



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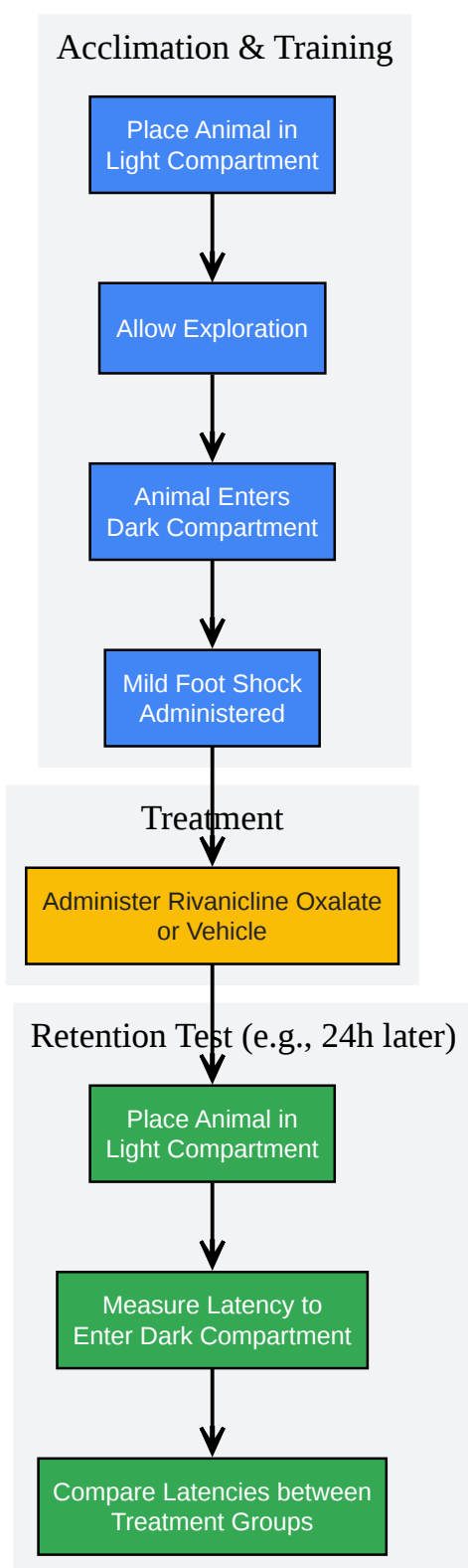
Figure 3: Workflow for a radioligand binding assay.

- Materials:
 - Rat brain tissue or cell lines expressing $\alpha 4\beta 2$ nAChRs
 - [^3H]cytisine (radioligand)
 - **Rivanicline oxalate** (competitor)
 - Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
 - Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
 - Non-specific binding control (e.g., high concentration of nicotine)
 - Glass fiber filters
 - Scintillation fluid
- Procedure:
 - Membrane Preparation: Homogenize brain tissue or cells in ice-cold binding buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh binding buffer.
 - Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of [^3H]cytisine, and varying concentrations of **Rivanicline oxalate**. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
 - Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[\[10\]](#)
 - Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
 - Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of **Rivanicline oxalate** that inhibits 50% of the specific binding of [³H]cytisine (IC₅₀). Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation.

Passive Avoidance Test:

This behavioral test is used to assess the effects of **Rivanicline oxalate** on learning and memory in rodents. The test relies on the animal's natural aversion to a bright, open space and its preference for a dark, enclosed area.



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Figure 4: Workflow for the passive avoidance test.

- Apparatus: A two-compartment box with one brightly lit and one dark compartment, connected by a door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.[\[11\]](#)[\[12\]](#)
- Procedure:
 - Training (Acquisition):
 - A rodent is placed in the light compartment.[\[11\]](#)
 - The door to the dark compartment is opened.
 - When the animal enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.[\[11\]](#)[\[13\]](#)
 - Treatment:
 - Animals are administered **Rivanicline oxalate** or a vehicle control at a specified time before or after the training session.[\[1\]](#)
 - Testing (Retention):
 - After a set period (e.g., 24 hours), the animal is returned to the light compartment.[\[11\]](#)
 - The latency to enter the dark compartment is measured.[\[11\]](#)[\[14\]](#)
- Data Analysis: An increased latency to enter the dark compartment in the Rivanicline-treated group compared to the control group is indicative of improved memory of the aversive experience.

Conclusion

Rivanicline oxalate is a valuable research tool for investigating the role of the $\alpha 4\beta 2$ nicotinic acetylcholine receptor in various physiological and pathological processes. Its well-characterized chemical properties, high selectivity, and demonstrated efficacy in preclinical models of cognitive function make it a compound of significant interest for drug development professionals in the fields of neuroscience and neurodegenerative diseases. This guide

provides a foundational understanding of its key characteristics and the experimental approaches used to evaluate its biological activity.

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